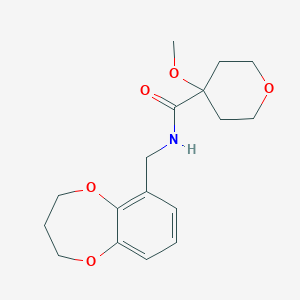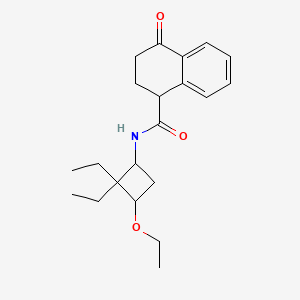
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with an oxane ring
Preparation Methods
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxepin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxane ring: This step involves the formation of the oxane ring through a series of reactions, including nucleophilic substitution and ring-closing reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzodioxepin or oxane rings, using reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide can be compared with other similar compounds, such as:
- 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine hydrochloride
- Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-
- N 2-{N-(3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-N’-[2-(phenylsulfanyl)ethyl]carbamimidoyl}-N,N-dimethylglycinamide hydroiodide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the benzodioxepin and oxane rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-4-methoxyoxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-20-17(6-10-21-11-7-17)16(19)18-12-13-4-2-5-14-15(13)23-9-3-8-22-14/h2,4-5H,3,6-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMVFIATTCMCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C(=O)NCC2=C3C(=CC=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cycloheptyl-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoacetamide](/img/structure/B6782902.png)
![2-Cyclopropylsulfonyl-2-methyl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B6782903.png)
![2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6782910.png)
![[1-(Methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B6782912.png)
![2-Cyclopropylsulfonyl-1-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6782921.png)
![N-[2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-cyclopropylsulfonyl-2-methylpropanamide](/img/structure/B6782936.png)

![2-cyclopropylsulfonyl-N,2-dimethyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]propanamide](/img/structure/B6782953.png)

![9-[2-[(2-Methylpyrazol-3-yl)methoxy]acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B6782961.png)
![9-[1-(Methoxymethyl)cyclobutanecarbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B6782964.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide](/img/structure/B6782969.png)
![2-cyclopropylsulfonyl-N-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]-2-methylpropanamide](/img/structure/B6782972.png)
![2-[(2-methylpyrazol-3-yl)methoxy]-N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)acetamide](/img/structure/B6782973.png)
